molecular formula C14H18N4O4 B3069550 2,5-Bis(allyloxy)terephthalohydrazide CAS No. 2227151-69-9

2,5-Bis(allyloxy)terephthalohydrazide

Cat. No.: B3069550
CAS No.: 2227151-69-9
M. Wt: 306.32 g/mol
InChI Key: INBXIOUJGPOHOA-UHFFFAOYSA-N
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Description

2,5-Bis(allyloxy)terephthalohydrazide is a benzene building block substituted with two allyloxy groups and two hydrazides. This compound is known for its applications in the synthesis of covalent organic frameworks (COFs) and its use in various industrial and scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,5-Bis(allyloxy)terephthalohydrazide involves the reaction of 2,5-dihydroxyterephthalic acid with allyl bromide in the presence of a base to form 2,5-bis(allyloxy)terephthalic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-Bis(allyloxy)terephthalohydrazide involves its ability to form stable hydrazone linkages through condensation reactions with aldehyde derivatives. The allyloxy groups provide sites for further functionalization, allowing the formation of complex and functional COFs. These COFs can interact with various molecular targets, such as mercury ions, through specific binding interactions .

Comparison with Similar Compounds

  • 2,5-Diallyloxybenzene-1,4-dicarbohydrazide
  • 2,5-Bis(prop-2-en-1-yloxy)benzene-1,4-dicarbohydrazide

Comparison: 2,5-Bis(allyloxy)terephthalohydrazide is unique due to its dual functionality, possessing both allyloxy and hydrazide groups. This dual functionality allows it to participate in a wider range of chemical reactions and form more complex and functional COFs compared to similar compounds .

Properties

IUPAC Name

2,5-bis(prop-2-enoxy)benzene-1,4-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-3-5-21-11-7-10(14(20)18-16)12(22-6-4-2)8-9(11)13(19)17-15/h3-4,7-8H,1-2,5-6,15-16H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBXIOUJGPOHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1C(=O)NN)OCC=C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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